3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-

conformational analysis molecular modeling scaffold comparison

3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- (CAS 655247-24-8) belongs to the 1,5-benzodiazepine subclass, distinguished from the clinically dominant 1,4-benzodiazepines by the positioning of nitrogen atoms in the seven-membered diazepine ring. The compound carries a methoxy substituent at position 7 and methyl groups at positions 2 and 4 on the partially saturated 3H-tautomeric scaffold.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 655247-24-8
Cat. No. B12541158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-
CAS655247-24-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC)N=C(C1)C
InChIInChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-5,7H,6H2,1-3H3
InChIKeyGYGRMYMRXTUMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-1,5-Benzodiazepine, 7-Methoxy-2,4-Dimethyl- (CAS 655247-24-8) — Procurement-Relevant Structural Profile


3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- (CAS 655247-24-8) belongs to the 1,5-benzodiazepine subclass, distinguished from the clinically dominant 1,4-benzodiazepines by the positioning of nitrogen atoms in the seven-membered diazepine ring. The compound carries a methoxy substituent at position 7 and methyl groups at positions 2 and 4 on the partially saturated 3H-tautomeric scaffold. Theoretical conformational analysis of dihydro 2,4-dimethyl-substituted 1,5-benzoheteroazepines indicates that the two boat-like conformers are nearly isoenergetic (ΔE < 2 kcal mol⁻¹), with an inversion barrier of 6–7 kcal mol⁻¹ estimated by MMPM calculations [1]. This conformational flexibility has implications for receptor recognition that may differ from the more rigid 1,4-benzodiazepine core.

1,5-benzodiazepine scaffold conformational probe
Dynamic boat conformer equilibrium supports receptor subsite mapping studies
Methoxy-substituted analog for TSPO ligand design
7-OCH₃ electronic character reversed vs. 7-Cl clinical benzodiazepines
Scaffold for diversity-oriented synthesis
Demethylation handle enables focused library generation

Why 3H-1,5-Benzodiazepine, 7-Methoxy-2,4-Dimethyl- Cannot Be Interchanged With Other 1,5- or 1,4-Benzodiazepines


The 1,5-benzodiazepine scaffold exhibits a conformational landscape distinct from the 1,4-series; the two boat conformers accessible to dihydro 2,4-dimethyl derivatives differ in energy by less than 2 kcal mol⁻¹, yielding a dynamic equilibrium that is absent in the more planar 1,4-benzodiazepine core [1]. Furthermore, the 7-methoxy substituent alters electron density on the fused benzene ring relative to the 7-chloro or 7-nitro analogs commonly encountered in clinical benzodiazepines, potentially shifting affinity at the peripheral benzodiazepine receptor (TSPO) and central GABAA sites. A user who substitutes this specific 7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine with, for instance, clobazam (7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione) or a generic 1,4-benzodiazepine without accounting for these scaffold-level and substituent-level differences risks obtaining irrelevant binding or functional data.

scaffold
1,5-diazepine core exhibits two near-isoenergetic boat conformers; 1,4-benzodiazepines adopt a single dominant conformation. Conformational sampling profiles may not transfer.
substituent
7-OCH₃ is electron-donating (σp ≈ –0.27); 7-Cl analogs (clobazam, diazepam) are electron-withdrawing. Reversal of electronic character may shift TSPO/GABAA affinity by orders of magnitude.
data gap
No peer-reviewed Ki, IC₅₀, or PK data exist for this compound. Interchange with clobazam or other benzodiazepines assumes unvalidated binding equivalence.

Quantitative Differential Evidence for 3H-1,5-Benzodiazepine, 7-Methoxy-2,4-Dimethyl- (CAS 655247-24-8) — Sourcing-Decisive Data


Conformational Inversion Barrier Compared to 1,4-Benzodiazepine Scaffolds

Theoretical MMPM calculations on 2,4-dimethyl-substituted dihydro-1,5-benzodiazepines yield a boat-to-boat inversion barrier of 6–7 kcal mol⁻¹ [1]. By contrast, 1,4-benzodiazepines such as diazepam possess a single dominant low-energy conformation due to the different ring geometry. This quantitative difference in dynamic behaviour means that the 1,5-scaffold explores a broader conformational space at physiological temperature, potentially engaging receptor subsites that are inaccessible to the more rigid 1,4-series.

Conformational Inversion Barrier
Class-level inference
MMPM ΔG‡ = 6–7 kcal mol⁻¹ for 2,4-dimethyl-dihydro-1,5-benzodiazepines; two boat conformers within ΔE
Scaffold conformational flexibility distinguishes 1,5- from rigid 1,4-benzodiazepines; may engage receptor subsites differently.
Theoretical MMPM/MNDO study; X-ray validation available for dihydro derivatives.
7-Substituent Electronic Effect
Class-level inference
7-OCH₃: σp ≈ –0.27 (electron-donating) vs. 7-Cl: σp ≈ +0.23 (electron-withdrawing). Δσp ≈ 0.50.
Electronic reversal at position 7 alters π-stacking and H-bond acceptor capacity; TSPO Ki may shift 10–100-fold based on class SAR.
Extrapolated from TSPO ligand SAR review; direct head-to-head comparison not available.
Bioactivity Data Availability
Data to verify
No peer-reviewed Ki, IC₅₀, EC₅₀, or PK parameters located for this compound. Clobazam comparator shows Ki ≈ 0.1–1 µM at GABAA.
Absence of quantitative binding data requires de novo characterization; do not assume activity based on class membership.
Literature search across PubMed, BindingDB, ChEMBL, and patents (May 2026).
conformational analysis molecular modeling scaffold comparison

Substituent-Dependent Electronic Modulation: 7-Methoxy vs. 7-Chloro Analogs

The 7-methoxy group in the target compound is an electron-donating substituent (Hammett σp ≈ –0.27), whereas the 7-chloro substituent found in clobazam and many 1,4-benzodiazepines is electron-withdrawing (σp ≈ +0.23). This reversal of electronic character on the fused benzene ring alters π-stacking interactions and hydrogen-bond-acceptor capacity at the peripheral benzodiazepine receptor (TSPO) and central GABAA receptor [1]. Although a direct head-to-head binding comparison for this specific compound is not available in the public domain, class-level structure–activity data for TSPO ligands indicate that methoxy-to-chloro substitution can shift Ki values by one to two orders of magnitude [1].

7-Substituent Electronic Effect
Class-level inference
7-OCH₃: σp ≈ –0.27 (electron-donating) vs. 7-Cl: σp ≈ +0.23 (electron-withdrawing). Δσp ≈ 0.50.
Electronic reversal at position 7 alters π-stacking and H-bond acceptor capacity; TSPO Ki may shift 10–100-fold based on class SAR.
Extrapolated from TSPO ligand SAR review; direct head-to-head comparison not available.
electron density receptor binding substituent effect

Absence of Direct Comparative Bioactivity Data — Risk Advisory

A systematic search of primary research literature (PubMed, Google Scholar, BindingDB, ChEMBL) and patent databases found zero head-to-head binding, functional, or in vivo comparisons between 3H-1,5-benzodiazepine, 7-methoxy-2,4-dimethyl- and any structurally defined comparator. No quantitative Ki, IC₅₀, EC₅₀, pharmacokinetic parameter, or toxicity endpoint was identified for this compound in any peer-reviewed or patent source as of the search date. This contrasts with related 1,5-benzodiazepines such as clobazam, for which extensive clinical pharmacokinetic and receptor-binding data exist [1]. Users must therefore treat any vendor-supplied activity claims as unvalidated unless accompanied by original experimental data.

Bioactivity Data Availability
Data to verify
No peer-reviewed Ki, IC₅₀, EC₅₀, or PK parameters located for this compound. Clobazam comparator shows Ki ≈ 0.1–1 µM at GABAA.
Absence of quantitative binding data requires de novo characterization; do not assume activity based on class membership.
Literature search across PubMed, BindingDB, ChEMBL, and patents (May 2026).
data gap procurement risk assay validation

Validated Application Scenarios for 3H-1,5-Benzodiazepine, 7-Methoxy-2,4-Dimethyl- (CAS 655247-24-8) Based on Available Evidence


Conformational Probe for Benzodiazepine Receptor Subtype Selectivity Studies

The calculated low inversion barrier (6–7 kcal mol⁻¹) and near-degenerate boat conformers of 2,4-dimethyl-1,5-benzodiazepines [1] make this compound a candidate for studying the conformational preferences of benzodiazepine-binding sites. Researchers comparing binding of this flexible 1,5-scaffold against rigid 1,4-benzodiazepine controls can probe whether receptor subtypes discriminate between conformeric states—provided the user independently generates the required binding data.

Synthetic Intermediate or Scaffold for Diversity-Oriented Synthesis of TSPO Ligands

The 7-methoxy substituent offers a synthetic handle for demethylation to the 7-hydroxy analog, which can then be further functionalized. Given the established SAR that 7-position substituents critically modulate TSPO affinity [2], this compound may serve as a starting point for focused libraries targeting TSPO, with the caveat that all biological activity must be determined experimentally by the end user.

Analytical Reference for Forensic or Metabolism Studies of 1,5-Benzodiazepines

As a structurally distinct 1,5-benzodiazepine that is not a currently approved pharmaceutical, this compound can serve as an analytical reference standard for LC–MS/MS method development aimed at detecting designer 1,5-benzodiazepines. Its chromatographic retention and fragmentation pattern will differ from the more common 1,4-benzodiazepine standards.

Computational Chemistry Benchmarking: Conformer Ensemble Generation

The existence of published MMPM and MNDO data for the 2,4-dimethyl-1,5-benzodiazepine system [1] provides a benchmark for testing modern conformational sampling algorithms and force fields. The compound's shallow conformational energy landscape (ΔE < 2 kcal mol⁻¹ between conformers) poses a non-trivial challenge for accurate prediction of solution-phase ensembles.

Application
Selection Property
Validation Focus
Benzodiazepine receptor subtype probe
Conformational flexibility (boat conformer equilibrium)
Receptor subsite engagement vs. rigid 1,4-controls
TSPO-focused library synthesis
7-methoxy handle for demethylation/derivatization
TSPO affinity modulation by 7-position substituents
Forensic analytical reference standard
Structurally distinct 1,5-diazepine not approved pharmaceutically
LC–MS/MS retention and fragmentation differentiation from 1,4-series
Computational chemistry benchmarking
Published MMPM/MNDO conformational data
Accuracy of modern force fields for shallow energy landscapes
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